molecular formula C27H29N3OS B12035568 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B12035568
M. Wt: 443.6 g/mol
InChI Key: JNGAAEFONWYISJ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its complex structure, which includes tert-butyl, methoxyphenyl, and methylbenzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of Substituents: The tert-butylphenyl, methoxyphenyl, and methylbenzylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and inert atmospheres, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts may include transition metal complexes.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
  • 3-(4-tert-butylphenyl)-4-(4-methylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H29N3OS

Molecular Weight

443.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C27H29N3OS/c1-19-6-8-20(9-7-19)18-32-26-29-28-25(21-10-12-22(13-11-21)27(2,3)4)30(26)23-14-16-24(31-5)17-15-23/h6-17H,18H2,1-5H3

InChI Key

JNGAAEFONWYISJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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